molecular formula C12H10N2O2 B111536 6-(3-Aminophenyl)picolinic acid CAS No. 1261925-21-6

6-(3-Aminophenyl)picolinic acid

Cat. No.: B111536
CAS No.: 1261925-21-6
M. Wt: 214.22 g/mol
InChI Key: APPZUWSRWDJQDL-UHFFFAOYSA-N
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Description

6-(3-Aminophenyl)picolinic acid is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 . It is offered by several scientific product companies .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10N2O2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,13H2,(H,15,16) . This indicates the presence of 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule .

Scientific Research Applications

One-step Production of Picolinic Acids

Picolinic acids, including derivatives like 6-(3-Aminophenyl)picolinic acid, can be synthesized from aminophenols. For instance, 2-aminophenol 1,6-dioxygenase catalyzes ring cleavage of ortho-aminophenols, leading to the spontaneous conversion to picolinic acids. This synthesis method, demonstrated by using resting cells of Escherichia coli, offers a convenient strategy for producing substituted picolinic acids, highlighting the chemical's relevance in industrial biotechnology (He & Spain, 2000).

Catalytic Properties in Organic Synthesis

Picolinic acid derivatives are integral in various catalytic processes. For example, they serve as sensitizers for europium and terbium in luminescent materials. The stability and photophysical properties of these picolinic acid-based complexes have been extensively studied, indicating their significant role in developing new materials and technologies (Andres & Chauvin, 2011).

Material Science and Engineering

Organic Light-Emitting Diodes (OLEDs)

Picolinic acid derivatives are used in the synthesis of phosphorescent organic light-emitting diodes (PhOLEDs). Specifically, deep-blue phosphorescent Ir(III) complexes with picolinic acid N-oxide have been synthesized, demonstrating high phosphorescent quantum yields and thermal stability. These materials are significant for developing advanced display and lighting technologies (Seo et al., 2010).

Biomedical Applications

Sensors and Fluorogenic Compounds

6-Aminoagarose mediated syntheses of fluorogenic pyridine carboxylic acid amides from picolinic acids have been reported. These synthesized compounds, characterized by their fluorescence properties, may find applications as sensors in biomedical and pharmaceutical industries, indicating the potential of picolinic acid derivatives in creating sensitive diagnostic tools (Kondaveeti, Mehta, & Siddhanta, 2014).

Environmental and Analytical Chemistry

Reactive Extraction and Biodegradation

Picolinic acid is used in producing pharmaceuticals, herbicides, and metal salts. Studies on reactive extraction of picolinic acid provide insights into environmentally friendly techniques for recovering this chemical from dilute solutions, like fermentation broth. Additionally, the biodegradation of picolinic acid by specific bacterial strains, such as Rhodococcus sp. PA18, highlights its potential role in environmental bioremediation (Datta & Kumar, 2014; Zhang et al., 2019).

Properties

IUPAC Name

6-(3-aminophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPZUWSRWDJQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611257
Record name 6-(3-Aminophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-21-6
Record name 6-(3-Aminophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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